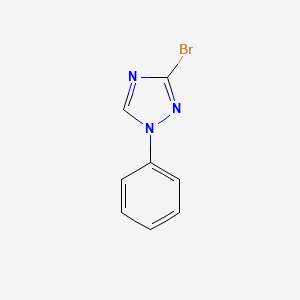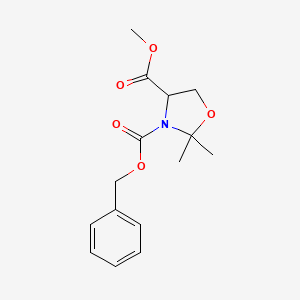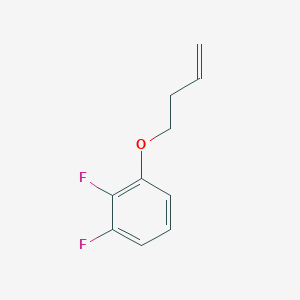
8-Allyloxy-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Allyloxy-2’-deoxyguanosine is a synthetic nucleoside analog with the molecular formula C13H17N5O5. This compound has garnered significant attention in the field of biomedicine due to its potential therapeutic applications, particularly in combating cancer, viral infections, and genetic disorders. Its structure consists of a guanine base linked to a deoxyribose sugar, with an allyloxy group attached at the 8-position of the guanine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosine. The allyloxy group is introduced at the 8-position of the guanine base through a series of chemical reactions. One common method involves the use of allyl bromide as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 8-Allyloxy-2’-deoxyguanosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) are used to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
8-Allyloxy-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a well-known biomarker for oxidative stress.
Reduction: Reduction reactions can modify the allyloxy group, potentially altering the compound’s biological activity.
Substitution: The allyloxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents and bases are employed depending on the desired substitution.
Major Products
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Reduced derivatives of 8-Allyloxy-2’-deoxyguanosine
Substitution: Various substituted derivatives with modified biological activities.
科学研究应用
8-Allyloxy-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Serves as a probe for studying DNA damage and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating cancer, viral infections, and genetic disorders.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of 8-Allyloxy-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The allyloxy group at the 8-position of the guanine base can form adducts with reactive oxygen species, leading to the formation of 8-oxo-2’-deoxyguanosine. This modified base can induce mutations and trigger cellular responses such as apoptosis and DNA repair . The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
8-Oxo-2’-deoxyguanosine: A well-known biomarker for oxidative DNA damage.
8-Bromo-2’-deoxyguanosine: Used in studies of DNA-protein interactions.
8-Methoxy-2’-deoxyguanosine: Investigated for its potential antiviral properties.
Uniqueness
8-Allyloxy-2’-deoxyguanosine is unique due to its allyloxy group, which imparts distinct chemical and biological properties. This modification enhances its ability to form adducts with reactive species and makes it a valuable tool for studying DNA damage and repair mechanisms. Its potential therapeutic applications in cancer and viral infections further distinguish it from other similar compounds.
属性
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-15-9-10(16-12(14)17-11(9)21)18(13)8-4-6(20)7(5-19)23-8/h2,6-8,19-20H,1,3-5H2,(H3,14,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXRZUPCNYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)





![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)


